Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-GABA

GABA biosynthesis Enzyme activation Stereochemistry

3-Methyl-GABA stereoselectively activates L-glutamic acid decarboxylase (GAD): (R)-enantiomer 128% vs. (S)-125% activation at 100 µM. Unlike gabapentin/pregabalin—acting on calcium channels without GABAA engagement—3-Methyl-GABA binds the GABAA receptor, enabling dual-mechanism anticonvulsant research. In rodent electroshock models, (S)-5/10 vs. (R)-3/10 protection at 100 mg/kg benchmarks in vitro–in vivo GABAergic screening. As a moderate-turnover GABA-T substrate, its small 3-methyl substituent provides a metabolic baseline for structure-stability optimization. Essential for GABAergic pharmacology studies not achievable with generic GABA analogs.

Molecular Formula C20H30N2O10S2
Molecular Weight 522.58
CAS No. 1216629-00-3; 71424-95-8
Cat. No. B2806224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-GABA
CAS1216629-00-3; 71424-95-8
Molecular FormulaC20H30N2O10S2
Molecular Weight522.58
Structural Identifiers
SMILESCC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
InChIInChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8)
InChIKeyXDPUYXWLPXNCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-GABA (CAS 1216629-00-3): A Stereoselective GAD Activator and Anticonvulsant GABA Analog


3-Methyl-GABA (4-amino-3-methylbutanoic acid) is a 3‑alkylated derivative of the inhibitory neurotransmitter γ‑aminobutyric acid (GABA) [1]. It is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-isomer exhibiting marked stereoselectivity in activating L‑glutamic acid decarboxylase (GAD), the rate‑limiting enzyme in GABA biosynthesis [1]. The compound also serves as a substrate for GABA aminotransferase (GABA‑T) [2] and has demonstrated anticonvulsant activity in rodent seizure models [1].

3-Methyl-GABA Differentiation: Why Generic GABA Analogs Are Not Interchangeable


3‑Methyl‑GABA differs fundamentally from prototypical GABA analogs like gabapentin and pregabalin, which act primarily on voltage‑gated calcium channels and lack direct GABAA receptor engagement [1]. Even within the 3‑alkyl‑GABA series, substitution at the 3‑position introduces marked stereochemical and steric effects that govern enzyme activation, anticonvulsant potency, and metabolic stability [2][3]. Consequently, generic substitution with a related GABA analog or a different 3‑alkyl congener will not replicate the specific pharmacological signature of 3‑methyl‑GABA, compromising experimental reproducibility and mechanistic interpretation. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation of 3-Methyl-GABA: Head-to-Head Comparisons with Key Analogs


Stereoselective Activation of L-Glutamic Acid Decarboxylase (GAD): (R)- vs. (S)-3-Methyl-GABA

The activation of GAD by 3‑methyl‑GABA is stereoselective for the (R)-enantiomer. At a concentration of 100 μM, (R)-3-methyl-GABA increased GAD activity to 128% of the control value, whereas the (S)-enantiomer achieved only 125% activation under identical conditions [1]. The magnitude of stereoselectivity is concentration‑dependent, with the (R)-isomer consistently yielding higher Vmax ratios across the tested concentration range (50 μM–2.5 mM). This stereochemical preference is critical because GAD activation is believed to underlie the anticonvulsant mechanism of this class.

GABA biosynthesis Enzyme activation Stereochemistry

Superior GAD Activation Potency vs. Clinical Anticonvulsants: (R)-3-Methyl-GABA vs. Valproate, Gabapentin, and Milacemide

(R)-3‑Methyl‑GABA activates GAD more potently than the established anticonvulsants sodium valproate, gabapentin, and milacemide. At 100 μM, (R)-3‑methyl‑GABA increased GAD activity by 28% (128% of control), compared with 15% for sodium valproate (115%), 5% for gabapentin (105%), and 26% for milacemide (126%) [1]. The authors note that these known anticonvulsants exhibit only 55–70% of the GAD‑activating efficacy of (R)-3‑methyl‑GABA. This difference is mechanistically relevant because GAD activation is thought to elevate synaptic GABA levels and contribute to seizure protection.

GABAergic pharmacology Anticonvulsant mechanisms Enzyme activators

Anticonvulsant Efficacy in the Mouse Low‑Intensity Electroshock Model: (R)- vs. (S)-3-Methyl-GABA and 3‑Isobutyl GABA

In the mouse low‑intensity corneal electroshock model, (R)-3‑methyl‑GABA and (S)-3‑methyl‑GABA exhibit distinct anticonvulsant profiles. At a dose of 100 mg/kg (i.v., 120 min pretreatment), (S)-3‑methyl‑GABA protected 5 out of 10 mice from tonic extensor seizures, whereas (R)-3‑methyl‑GABA protected 3 out of 10 [1]. Notably, the (S)-enantiomer is more efficacious in vivo despite being a weaker GAD activator in vitro. For context, 3‑isobutyl GABA, the most potent congener in this series, achieved 90% protection at only 14.4 mg/kg, highlighting the influence of alkyl chain structure on central bioavailability and target engagement.

In vivo anticonvulsant activity Seizure models Stereochemistry

GABA Aminotransferase (GABA‑T) Substrate Activity: Comparative Kinetics Within the 3‑Alkyl Series

3‑Methyl‑GABA and its 3‑alkyl homologues are substrates for purified pig brain GABA aminotransferase, the enzyme responsible for GABA degradation. Enzymatic activity diminishes as the size and bulk of the 3‑alkyl substituent increases [1]. Although direct Vmax or Km values for 3‑methyl‑GABA are not explicitly tabulated in the abstract, the trend indicates that the methyl‑substituted analog is metabolized more rapidly than bulkier congeners (e.g., 3‑isobutyl, 3‑sec‑butyl). This property distinguishes 3‑methyl‑GABA from more sterically hindered 3‑alkyl‑GABA analogs, which may exhibit reduced turnover and longer metabolic half‑lives.

GABA metabolism Enzyme kinetics Structure–activity relationship

GABAA Receptor Binding Potential: Computational Docking vs. Gabapentin

Computational docking studies suggest that 3‑methyl‑GABA can fit the binding pocket of the GABAA receptor at the α+β‑interface, in contrast to gabapentin, which does not directly interact with GABAA receptors [1][2]. While binding affinity constants (Ki or EC50) are not reported in the available sources, the qualitative distinction is mechanistically significant because gabapentin's anticonvulsant action is mediated primarily via α2δ calcium channel subunits. The ability of 3‑methyl‑GABA to engage both GAD activation and GABAA receptor binding positions it as a unique tool for probing dual‑target GABAergic modulation.

GABAA receptor Molecular docking Ligand–receptor interactions

High‑Impact Research and Industrial Applications for 3‑Methyl‑GABA


Stereochemical Studies of GAD Activation and GABAergic Modulation

3‑Methyl‑GABA is uniquely suited for investigations requiring stereochemical dissection of GAD activation. Its (R)- and (S)-enantiomers exhibit quantifiably different activation potencies (128% vs. 125% of control at 100 μM) [1], enabling researchers to correlate stereochemistry with enzyme activation kinetics and downstream GABAergic effects. This application is particularly relevant for academic labs exploring allosteric regulation of GAD and for pharmaceutical discovery teams screening for stereoselective GAD activators.

Comparative Anticonvulsant Profiling in Rodent Seizure Models

The compound's well‑characterized in vivo anticonvulsant activity in the mouse low‑intensity electroshock model—with distinct efficacy differences between enantiomers ((S)-5/10 vs. (R)-3/10 protected at 100 mg/kg) [1]—makes it an ideal reference standard for preclinical anticonvulsant screening. It serves as a benchmark for evaluating novel GABAergic agents and for studies investigating the relationship between in vitro GAD activation and in vivo seizure protection.

GABA‑T Substrate and Metabolic Stability Assays

As a moderate‑turnover substrate for GABA aminotransferase, 3‑methyl‑GABA can be employed in enzyme kinetics studies to compare metabolic rates across a series of 3‑alkyl‑GABA analogs [2]. Its relatively small 3‑methyl substituent confers faster metabolism than bulkier congeners, providing a baseline for structure‑metabolism relationship studies. This is valuable for academic enzymology and for industrial R&D focused on optimizing the metabolic stability of GABA‑derived drug candidates.

GABAA Receptor Interaction Studies and Dual‑Target Pharmacology

Computational docking evidence suggests that 3‑methyl‑GABA engages the GABAA receptor binding pocket, unlike gabapentin, which lacks direct receptor interaction [3]. This property enables mechanistic studies comparing direct receptor‑mediated anticonvulsant effects (GABAA modulation) with channel‑mediated effects (α2δ calcium channel blockade). It is particularly useful for pharmacology labs investigating multi‑target GABAergic ligands and for screening campaigns seeking compounds with dual GAD‑activating and GABAA‑binding profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-GABA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.